4,7-二甲氧基-1,10-菲咯啉

描述

4,7-Dimethoxy-1,10-phenanthroline is an organic compound that is used as an efficient ligand in organic synthesis . It is used in the N-arylation of imidazole with aryl iodides and bromides in the presence of copper catalysts .

Synthesis Analysis

The synthesis of 4,7-Dimethoxy-1,10-phenanthroline involves the use of copper catalysts. It is used in the N-arylation of imidazole with aryl iodides and bromides . Various hindered and functionalized imidazoles and aryl halides were converted using this catalyst .Molecular Structure Analysis

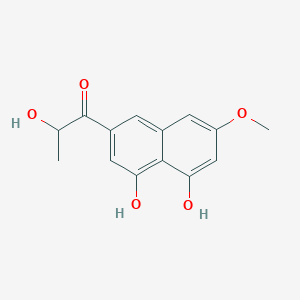

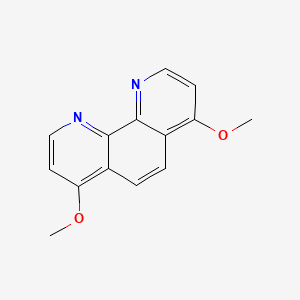

The molecular formula of 4,7-Dimethoxy-1,10-phenanthroline is C14H12N2O2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

4,7-Dimethoxy-1,10-phenanthroline is used as an efficient ligand in organic synthesis . It is used in the N-arylation of imidazole with aryl iodides and bromides in the presence of copper catalysts . Various hindered and functionalized imidazoles and aryl halides were transformed using this catalyst .Physical And Chemical Properties Analysis

4,7-Dimethoxy-1,10-phenanthroline is a solid at 20 degrees Celsius . It should be stored under inert gas .科学研究应用

Organic Synthesis

4,7-Dimethoxy-1,10-phenanthroline: is a versatile ligand in organic synthesis, particularly in the N-arylation of imidazoles . This process involves the coupling of imidazole with aryl iodides and bromides in the presence of copper catalysts. The ligand’s efficiency is evident in its ability to facilitate reactions involving various hindered and functionalized imidazoles and aryl halides, leading to good to excellent yields .

Analytical Chemistry

In analytical chemistry, 4,7-Dimethoxy-1,10-phenanthroline serves as an excellent ligand for copper-catalyzed reactions. It’s particularly noted for its role in the N-arylation of imidazoles , which is crucial for creating compounds used in analytical methods . This ligand ensures mild reaction conditions, thereby preserving the integrity of sensitive analytical samples.

Material Science

The compound finds applications in material science due to its role as a ligand in the synthesis of functional polyethylenes . These materials exhibit diverse bulk and surface properties, such as toughness, adhesion to metals, paintability, and water solubility. The ability to fine-tune these properties opens up new possibilities for the use of functional polyethylenes in various industrial applications.

Biochemistry

In biochemistry, 4,7-Dimethoxy-1,10-phenanthroline is used as a ligand to facilitate the copper-catalyzed N-arylation of imidazoles . This reaction is significant for the synthesis of bioactive molecules and can be leveraged to create compounds with potential biological applications.

Environmental Science

The environmental science applications of 4,7-Dimethoxy-1,10-phenanthroline are linked to its role in organic synthesis. As a ligand, it can be used to develop new materials and chemicals that are more environmentally friendly, reducing the need for harmful substances and promoting sustainable practices .

Pharmacology

In pharmacology, the ligand properties of 4,7-Dimethoxy-1,10-phenanthroline can be utilized in the synthesis of pharmaceuticals. Its role in the N-arylation of imidazoles is particularly relevant, as many pharmaceutical compounds contain imidazole rings . The ability to introduce aryl groups into these rings can lead to the development of new drugs with enhanced efficacy and reduced side effects.

作用机制

安全和危害

属性

IUPAC Name |

4,7-dimethoxy-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGVCQYKXIQWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440237 | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethoxy-1,10-phenanthroline | |

CAS RN |

92149-07-0 | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary role of 4,7-Dimethoxy-1,10-phenanthroline in chemical reactions?

A1: 4,7-Dimethoxy-1,10-phenanthroline primarily acts as a chelating ligand for transition metal catalysts. [, , , , , , , , ] This means it binds to the metal center, influencing its reactivity and selectivity in various chemical transformations.

Q2: Which metal catalysts are commonly used with 4,7-Dimethoxy-1,10-phenanthroline?

A2: Research shows its effectiveness with copper catalysts in particular, facilitating reactions like N-arylation of imidazoles, benzimidazoles, and even challenging substrates like 2-pyridinone with iodo-oxazoles. [, , , , ] It's also been studied with zinc complexes. []

Q3: Can you elaborate on the use of 4,7-Dimethoxy-1,10-phenanthroline in Copper-catalyzed N-arylation reactions?

A3: It's been shown to be a highly effective ligand in these reactions, enabling the coupling of various aryl halides (iodides and bromides) with a range of N-heterocycles. [, , ] Importantly, it broadens the scope to include hindered and functionalized substrates, leading to good to excellent yields. [, , ]

Q4: Are there any specific advantages of using 4,7-Dimethoxy-1,10-phenanthroline over other ligands in these reactions?

A4: Yes, studies have directly compared its performance to other ligands in copper-catalyzed N-arylations, demonstrating its superior efficiency in some cases. [] Additionally, it allows reactions to proceed under relatively mild conditions. [, , ]

Q5: Beyond N-arylation, are there other applications of 4,7-Dimethoxy-1,10-phenanthroline in organic synthesis?

A5: Yes, it's proven useful in synthesizing ynpyrroles, which are then used to prepare pyrrolo[2,1-c][1,4]oxazin-1-ones. [] This methodology has even been applied in a formal total synthesis of the natural product peramine. []

Q6: What is the molecular formula and weight of 4,7-Dimethoxy-1,10-phenanthroline?

A6: The molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. []

Q7: What are the solubility characteristics of 4,7-Dimethoxy-1,10-phenanthroline?

A7: It is soluble in various organic solvents including methanol, N-methylpyrrolidinone, dimethylsulfoxide, acetone, aqueous 1,4-dioxane, dichloromethane, chloroform, and hot toluene. []

Q8: Are there any known stability issues or precautions regarding the handling of 4,7-Dimethoxy-1,10-phenanthroline?

A8: While generally considered thermally stable and resistant to oxidation, it readily absorbs water. [] As with many laboratory chemicals, contact with skin, eyes, or inhalation can cause irritation, and it's harmful if swallowed. Proper protective gear is recommended during handling. []

Q9: Has 4,7-Dimethoxy-1,10-phenanthroline been used in the development of platinum-based anticancer agents?

A9: Yes, researchers have incorporated 4,7-Dimethoxy-1,10-phenanthroline into platinum(IV) prodrugs designed to target cancer cells. [] These complexes exhibited potent in vitro cytotoxicity against various cancer cell lines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1244990.png)

![(4R,5S,6S)-3-(2-cyanoethylsulfanyl)-4-[2-(diaminomethylideneamino)ethyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244993.png)

![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27R,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1244997.png)

![2-[4-(4-Fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazol-1-yl]propane-1,3-diol](/img/structure/B1245000.png)

![(R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide](/img/structure/B1245004.png)

![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)

![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)